molecular formula C9H16N2S B2414566 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine CAS No. 34631-47-5

5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Cat. No.: B2414566
CAS No.: 34631-47-5
M. Wt: 184.3
InChI Key: YQVGIHCBFADLRM-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine is a chemical compound with the CAS Registry Number 34631-47-5. This specialty thiazole derivative is supplied as a solid for use in research and development processes . Chemical Identifiers CAS Number: 34631-47-5 Molecular Formula: C 9 H 16 N 2 S Molecular Weight: 184.30 g/mol InChIKey: YQVGIHCBFADLRM-UHFFFAOYSA-N Commercial Availability This product is available for purchase from multiple chemical suppliers in various quantities and purities. The compound has been listed with purities of 88% and 95% and is available in quantities ranging from 100 mg to 10 g . Safety and Compliance This product is intended for research purposes only and is not classified as a medicinal product. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-4-ethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-5-6-7(9(2,3)4)12-8(10)11-6/h5H2,1-4H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVGIHCBFADLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 5 Tert Butyl 4 Ethyl 1,3 Thiazol 2 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Although specific experimental spectra for 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of structurally similar 2-aminothiazole (B372263) derivatives and standard NMR principles. researchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the tert-butyl, ethyl, and amine protons. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the different carbon environments within the molecule. The spectrum is anticipated to display signals for the two quaternary carbons of the thiazole (B1198619) ring (C2 and C5), the ethyl group carbons, and the carbons of the tert-butyl group. The C2 carbon, bonded to two nitrogen atoms, is expected to be the most downfield-shifted among the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are estimated based on analogous structures and standard NMR data.

¹H NMR AssignmentPredicted δ (ppm)Multiplicity
Amine-NH₂5.0 - 6.5br s
Ethyl-CH₂-2.6 - 2.8q
Ethyl-CH₃1.2 - 1.4t
Tert-butyl-C(CH₃)₃1.3 - 1.5s
¹³C NMR AssignmentPredicted δ (ppm)
ThiazoleC2 (-N=C-NH₂)165 - 170
ThiazoleC4145 - 150
ThiazoleC5130 - 135
Tert-butyl-C (CH₃)₃30 - 35
Tert-butyl-C(C H₃)₃28 - 32
Ethyl-CH₂-20 - 25
Ethyl-CH₃13 - 16

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₉H₁₆N₂S), HRMS analysis, typically using electrospray ionization (ESI), would be employed to determine its exact mass. researchgate.netnih.gov The theoretical monoisotopic mass of the neutral molecule is calculated to be 184.1034 Da. In practice, the analysis is often performed on the protonated molecule, [M+H]⁺, which would have a theoretical m/z of 185.1112. The experimental measurement of this ion's mass with a high degree of accuracy (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₆N₂S
Theoretical Exact Mass (M)184.1034 Da
Ion Observed[M+H]⁺
Theoretical m/z for [M+H]⁺185.1112

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The primary amine (-NH₂) group will show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1600-1650 cm⁻¹. The aliphatic C-H bonds of the ethyl and tert-butyl groups will produce stretching absorptions just below 3000 cm⁻¹. The spectrum will also feature a characteristic C=N stretching vibration from the thiazole ring, usually observed between 1500 and 1620 cm⁻¹. Vibrations associated with the thiazole ring skeleton and C-S bond are expected at lower wavenumbers. researchgate.net The analysis of IR spectra of related compounds, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole, supports these assignments. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound Wavenumbers are based on typical ranges for functional groups in similar heterocyclic amines.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H StretchPrimary Amine (-NH₂)
2980 - 2850C-H StretchEthyl, Tert-butyl
1650 - 1600N-H BendPrimary Amine (-NH₂)
1620 - 1500C=N StretchThiazole Ring
1470 - 1360C-H BendEthyl, Tert-butyl
700 - 600C-S StretchThiazole Ring

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of closely related structures, such as 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine and 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole, offers valuable insights into the expected molecular geometry and packing. nih.govnih.gov

In these analogous structures, the thiazole ring is essentially planar. The bulky tert-butyl group influences the local conformation and crystal packing. It is anticipated that in the crystal structure of this compound, the molecules would be linked by intermolecular hydrogen bonds involving the amino group (N-H) as a donor and the thiazole ring nitrogen (N) as an acceptor, often forming dimeric or chain-like motifs. nih.govnih.gov Such hydrogen bonding is a common feature in the crystal structures of 2-aminothiazole derivatives. nih.gov

Table 4: Expected Crystallographic Parameters and Features based on Analogues Data based on published crystal structures of tert-butyl-substituted 2-aminothiazoles. nih.govnih.gov

ParameterExpected Feature/Value
Crystal SystemLikely Monoclinic or Orthorhombic
Key Intermolecular InteractionN-H···N hydrogen bonds
Molecular GeometryPlanar thiazole ring
Packing ArrangementFormation of hydrogen-bonded dimers or 2D networks

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample. This provides experimental verification of the compound's empirical and molecular formula. For a pure sample of this compound (C₉H₁₆N₂S), the experimentally determined percentages of C, H, N, and S should closely match the theoretically calculated values. Agreement within ±0.4% is generally considered confirmation of the compound's stoichiometric purity. researchgate.net

Table 5: Elemental Composition of this compound

ElementMolecular FormulaTheoretical Mass %
Carbon (C)C₉H₁₆N₂S58.65%
Hydrogen (H)C₉H₁₆N₂S8.75%
Nitrogen (N)C₉H₁₆N₂S15.20%
Sulfur (S)C₉H₁₆N₂S17.40%

Computational and Theoretical Investigations of 5 Tert Butyl 4 Ethyl 1,3 Thiazol 2 Amine and Thiazole Scaffolds

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic characteristics of thiazole (B1198619) derivatives at the atomic level. These methods allow for a detailed description of molecular orbitals, electron density distribution, and reactivity, which are key to understanding the chemical behavior of these compounds.

Density Functional Theory (DFT) has become a primary method for computing the geometrical and electronic properties of polyatomic molecules due to its balance of accuracy and computational efficiency. core.ac.uk Theoretical studies on the closely related compound, 4-tert-butyl-1,3-thiazol-2-amine (BTA), using DFT at the B3LYP/6-311+G level of theory and the Hartree-Fock (HF) method with the same basis set, have provided valuable insights into its molecular structure. core.ac.uk

ParameterCalculated Bond Length (Å) [B3LYP/6-311+G]Calculated Bond Angle (°) [B3LYP/6-311+G]
S1-C21.76-
C2-N31.31-
N3-C41.39-
C4-C51.37-
C5-S11.72-
C2-N6 (Amino)1.36-
C4-C7 (tert-Butyl)1.54-
C5-S1-C2-89.5
S1-C2-N3-115.1
C2-N3-C4-109.8
N3-C4-C5-115.8
C4-C5-S1-109.8

Note: Data is based on theoretical calculations for 4-tert-butyl-1,3-thiazol-2-amine, a closely related analogue. core.ac.uk

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. mdpi.com

For thiazole derivatives, DFT calculations are frequently used to determine these orbital energies. researchgate.netresearchgate.net The distribution of HOMO and LUMO across the molecule reveals the likely sites for electron donation and acceptance. In many 2-aminothiazole (B372263) derivatives, the HOMO is often localized over the thiazole ring and the amino group, indicating these are the primary electron-donating regions. Conversely, the LUMO is typically distributed over the thiazole ring system. The HOMO-LUMO energy gap in thiazole derivatives can be tuned by changing the substituents on the ring, which in turn affects their electronic and biological properties. mdpi.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Method/Basis Set
2-Aminothiazole-6.15-0.985.17DFT/B3LYP
N,N'-bis-(2-thiazol-yl) methylenediamine-6.21-1.544.67HCTH/6-31G*
Benzothiazole (B30560) Derivative 1-6.34-1.614.73DFT/B3LYP/6-311G(d,p)
Benzothiazole Derivative 2 (CF3 substituted)-6.87-2.414.46DFT/B3LYP/6-311G(d,p)
N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine-6.29-1.814.48B3LYP/6-311++G(d,p)

Note: This table presents a comparison of frontier orbital energies for various thiazole and related heterocyclic scaffolds to illustrate electronic trends. mdpi.comresearchgate.netirjweb.com

Local reactivity is described by Fukui functions, f(r), which identify the most reactive sites within a molecule. komorowski.edu.plnih.gov The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui indices are used to pinpoint which atoms are most susceptible to electrophilic attack (f+, electron acceptance) or nucleophilic attack (f-, electron donation). For the thiazole ring, these calculations can predict the preferred sites for substitution reactions. acs.orgresearchgate.net For instance, studies on the parent thiazole molecule have shown distinct differences in reactivity patterns compared to imidazole and oxazole, highlighting the unique aromatic character of the thiazole ring. komorowski.edu.plnih.govacs.orgresearchgate.net The analysis of Fukui functions helps in understanding the regioselectivity of chemical reactions involving the thiazole scaffold.

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. These simulations are essential for understanding conformational flexibility and intermolecular interactions in a more realistic, dynamic context.

Molecular dynamics simulations model the movement of atoms and molecules over a period of time, providing a detailed view of conformational changes and flexibility. For molecules containing a thiazole ring, MD simulations can reveal how the ring and its substituents behave in different environments, such as in solution. nih.gov The thiazole ring itself is relatively rigid due to its aromatic character, but the bonds connecting substituent groups (like tert-butyl and ethyl) to the ring allow for considerable conformational freedom. nih.gov

Simulations can track parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of a particular conformation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Such studies are particularly important in medicinal chemistry, where the dynamic fit of a molecule into a biological receptor's binding site is crucial for its activity. researchgate.netmdpi.com

The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. Understanding these interactions is critical for fields like materials science and pharmaceutical development, as they influence properties like solubility, melting point, and bioavailability. X-ray crystallography is the definitive experimental technique for determining these structures.

Several crystal structures of compounds containing the 4-tert-butyl-thiazole scaffold have been reported. For example, the crystal structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine reveals that the crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into a two-dimensional network. nih.gov In another derivative, 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione, the structural cohesion is maintained primarily by van der Waals interactions, with no classical hydrogen bonding or π–π stacking observed. nih.gov These examples show that the nature and pattern of intermolecular interactions can vary significantly depending on the other functional groups present in the molecule.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amineC9H13N5SMonoclinicP21/cN—H···N hydrogen bonds forming a 2D network
(S)-4-tert-Butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazoleC16H20N2SMonoclinicP21No classical hydrogen bonds or π–π interactions
2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dioneC22H19ClN2O2STriclinicP-1van der Waals interactions

Note: This table summarizes crystallographic data for various derivatives containing the 4-tert-butyl-thiazole core structure. nih.govnih.goviucr.org

Theoretical Prediction of Spectroscopic Parameters and Optical Properties of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine and Thiazole Scaffolds

Theoretical and computational chemistry provides powerful tools for predicting the molecular properties of novel compounds. Through methods like Density Functional Theory (DFT), it is possible to calculate spectroscopic parameters and explore the electronic properties of molecules like this compound. While specific computational studies on this compound are not extensively detailed in the available literature, research on closely related thiazole scaffolds, particularly 4-tert-butyl-1,3-thiazol-2-amine (BTA), offers significant insights into the expected properties of this class of compounds.

Computed NMR Chemical Shifts and Vibrational Frequencies

Computational methods are widely used to predict NMR and vibrational spectra (FT-IR and Raman), which serve as crucial fingerprints for chemical structures. These theoretical spectra can aid in the interpretation of experimental data and confirm structural assignments.

Vibrational Frequencies:

Theoretical studies on the analogous compound, 4-tert-butyl-1,3-thiazol-2-amine (BTA), have been conducted using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311+G basis set to calculate its vibrational spectra. The results show good agreement between the computed wavenumbers and experimental FT-IR data, particularly with the B3LYP method core.ac.uk. The assignments are based on the potential energy distribution (PED) of the vibrational modes core.ac.uk.

Key vibrational modes for aminothiazole scaffolds include:

NH₂ Stretching: Asymmetric and symmetric stretching of the amine group typically appear at high wavenumbers.

CH Stretching: The aromatic C-H stretching of the thiazole ring is expected in the 3190-3050 cm⁻¹ region core.ac.uk.

NH₂ Scissoring: This bending vibration is a characteristic peak for the amino group, generally observed in the 1650-1530 cm⁻¹ range core.ac.uk. For BTA, this mode was observed experimentally at 1608 cm⁻¹ and calculated at 1613 cm⁻¹ core.ac.uk.

Ring Vibrations: Stretching and bending modes of the thiazole ring itself produce a series of characteristic bands in the fingerprint region.

Tert-butyl Group Vibrations: Stretching and bending modes associated with the C-H bonds of the tert-butyl group are also prominent.

The calculated vibrational frequencies for selected modes of the analog 4-tert-butyl-1,3-thiazol-2-amine provide a strong reference for identifying the spectral features of this compound.

Interactive Data Table: Computed vs. Experimental Vibrational Frequencies (cm⁻¹) for 4-tert-butyl-1,3-thiazol-2-amine (BTA) core.ac.uk

Vibrational Mode Assignment Observed FT-IR (cm⁻¹) Calculated (B3LYP/6-311+G) (cm⁻¹)
ν–CH (Thiazole ring) 3163 3162
s-NH₂ (Scissoring) 1608 1613
β–CH (In-plane bending) 1123 1102

Note: ν = stretching, s = scissoring, β = in-plane bending, γ = out-of-plane bending.

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry, often employing the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT mdpi.comnih.gov. For thiazole derivatives, the chemical shifts are influenced by the electron distribution within the heterocyclic ring and the nature of its substituents. Aromatic protons on the thiazole ring and protons on adjacent alkyl groups would have distinct signals, while the amine protons might show a broader signal. Similarly, the carbon atoms of the thiazole ring would exhibit characteristic shifts in the ¹³C NMR spectrum, with the carbon atom bonded to the amino group (C2) typically appearing at a lower field (higher ppm) nih.gov.

Non-Linear Optical Properties and Hyperpolarizability Calculations

Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, are of great interest for applications in non-linear optics (NLO) nih.govresearchgate.netresearchgate.netfrontiersin.org. Thiazole derivatives have been investigated as potential NLO materials due to their electronic structure researchgate.net. The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first-order hyperpolarizability (β).

Computational studies allow for the calculation of these properties, providing a way to screen potential NLO candidates. For the analog 4-tert-butyl-1,3-thiazol-2-amine (BTA), the dipole moment (μ) and hyperpolarizability components have been calculated using both HF and B3LYP methods core.ac.uk.

The presence of the electron-donating amino group and the π-system of the thiazole ring suggests that these compounds could possess significant NLO properties. The total hyperpolarizability (β_tot) is a measure of the second-order NLO response. Calculations for BTA show that the values are influenced by the chosen computational method, a common observation in theoretical studies of NLO properties core.ac.uk. These theoretical investigations into the hyperpolarizability of thiazole scaffolds are crucial for designing novel materials for optoelectronic applications researchgate.netresearchgate.net.

Interactive Data Table: Calculated Dipole Moment and Hyperpolarizability of 4-tert-butyl-1,3-thiazol-2-amine (BTA) core.ac.uk

Parameter HF/6-311+G B3LYP/6-311+G
Dipole Moment, μ (Debye) 2.1581 2.0805
β_x (x10⁻³⁰ esu) 0.941 1.157
β_y (x10⁻³⁰ esu) -0.198 -0.222
β_z (x10⁻³⁰ esu) 0.000 0.000

Mechanistic Insights into Biological Activities of 2 Aminothiazole Compounds

Enzyme Inhibition and Modulation Mechanisms

2-Aminothiazole (B372263) derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases. The nature and position of substituents on the thiazole (B1198619) ring play a crucial role in determining their inhibitory potency and selectivity.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Several studies have demonstrated the potential of 2-aminothiazole derivatives as cholinesterase inhibitors. nih.govacademie-sciences.fr

The inhibitory mechanism of these compounds generally involves binding to the active site of the cholinesterase enzymes. Molecular docking studies of various 2-aminothiazole derivatives have revealed key binding interactions. For instance, the thiazole ring can engage in stacking interactions with aromatic residues in the active site gorge, such as tryptophan and tyrosine. academie-sciences.fr The 2-amino group can form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex.

A study on a series of 2-aminothiazole derivatives highlighted the importance of the substituent at the 4-position for inhibitory activity. For example, 2-amino-4-(4-bromophenyl)thiazole showed significant inhibition against both AChE and BChE. nih.gov Another study on thiazolylhydrazone derivatives found that specific substitutions on the phenyl ring attached to the hydrazone moiety led to potent and selective AChE inhibition. mdpi.com

CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Reference
2-Amino-4-(4-bromophenyl)thiazoleAChEKi: 0.129 ± 0.030 μM nih.gov
2-Amino-4-(4-bromophenyl)thiazoleBChEKi: 0.083 ± 0.041 μM nih.gov
Thiazolylhydrazone derivative 2iAChEIC50: 0.028 ± 0.001 µM mdpi.com

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Azole antifungals are a major class of drugs that target CYP51. nih.govnih.gov

Studies have shown that 2-aminothiazole derivatives possess antifungal properties, and molecular docking studies suggest that their mechanism of action can involve the inhibition of fungal CYP51. nih.gov The nitrogen atom in the thiazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, a characteristic interaction for azole-based CYP51 inhibitors. The substituents on the thiazole ring contribute to the binding affinity and selectivity.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a target for anti-inflammatory drugs. nih.govmdpi.com

Thiazole derivatives have been investigated as inhibitors of COX enzymes. nih.govnih.govtandfonline.com Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The inhibitory mechanism involves the binding of the thiazole derivative to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid. The nature of the substituents on the thiazole ring dictates the potency and selectivity of inhibition. For example, a study on imidazo[2,1-b]thiazole derivatives found that the type and size of the amine substituent at the C-5 position influenced COX-2 selectivity and potency. brieflands.com Another study on N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide revealed it to be a specific inhibitor of COX-1. nih.gov

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamineCOX-20.08 µM brieflands.com
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamideCOX-15.56 x 10-8 ± 2.26 x 10-8 µM nih.gov
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamideCOX-29.01 ± 0.01 µM nih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-211.65 ± 6.20 µM nih.gov

The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and survival. Overexpression or mutation of these receptors is implicated in the development and progression of various cancers, making them important therapeutic targets. nih.govnih.gov

While specific data on 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine is not available, derivatives of the related benzo academie-sciences.frnih.govimidazo[2,1-b]thiazole scaffold have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the HER family. nih.gov These compounds were shown to exhibit antitumor activity against EGFR high-expressing cell lines.

The proposed binding mechanism involves the interaction of the thiazole-containing scaffold with the ATP-binding site of the EGFR kinase domain. The substituents on the core structure are crucial for determining the binding affinity and inhibitory potency. Structure-activity relationship studies on these derivatives have provided insights into the key structural features required for effective EGFR inhibition. nih.gov The 2-aminothiazole moiety is a key component of the clinically approved anticancer drug dasatinib, which targets multiple tyrosine kinases, including members of the HER family. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair, genomic stability, and programmed cell death. Inhibition of PARP-1 is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents. nih.govmdpi.com

Several novel 2-aminothiazole analogues have been designed and synthesized as potent PARP-1 inhibitors. nih.govgoogle.com These compounds have demonstrated significant inhibitory effects on PARP-1 activity, with some exhibiting IC50 values in the sub-micromolar range. The mechanism of inhibition involves the competitive binding of the 2-aminothiazole derivative to the NAD+ binding site of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) chains and impairing DNA repair processes.

A study on a series of 2-aminothiazole analogues identified several compounds with potent PARP-1 inhibitory activity and cytoprotective effects in cellular models of oxidative stress. nih.gov This suggests that 2-aminothiazole derivatives, potentially including this compound, could serve as a scaffold for the development of effective PARP-1 inhibitors.

Antimicrobial Action Modalities

2-Aminothiazole derivatives have been widely reported to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.netekb.egnih.govnih.gov Their mechanisms of action are often multifaceted and can involve the inhibition of essential microbial enzymes.

For antibacterial activity, one of the proposed mechanisms is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Molecular docking studies have suggested that 2-aminothiazole derivatives can bind to the active site of MurB, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.

In the context of antifungal activity, as mentioned in section 5.1.2, the inhibition of CYP51 is a key mechanism. nih.gov By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane.

The antimicrobial efficacy of 2-aminothiazole derivatives is highly dependent on the nature of the substituents on the thiazole ring. For instance, a study on functionally substituted 2-aminothiazoles revealed potent antibacterial and antifungal activities, with some compounds being more active than the reference drugs ampicillin, streptomycin, ketoconazole, and bifonazole. nih.gov Another study highlighted that the introduction of an oxazole ring in place of the thiazole ring could significantly increase hydrophilicity and water solubility while maintaining or improving antimicrobial activity. mdpi.com

The specific antimicrobial profile of this compound would be determined by how the tert-butyl and ethyl groups influence its interaction with microbial targets and its physicochemical properties, such as solubility and membrane permeability.

Cellular Target and Membrane Integrity Disruption in Fungi

The antifungal activity of 2-aminothiazole derivatives has been a subject of significant research. One of the key mechanisms underlying their efficacy against fungal pathogens is the inhibition of cytochrome P450 lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol. tandfonline.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have suggested that the nitrogen atom of the thiazole ring in 2-aminothiazole derivatives can coordinate with the heme iron of CYP51, which is a mechanism analogous to that of azole antifungal drugs.

While direct studies on this compound are not extensively available, research on other 2-aminothiazole derivatives provides strong evidence for this mechanism. For instance, certain synthesized 2-aminothiazole derivatives have been shown to effectively inhibit the growth of various fungal strains, with in silico studies supporting CYP51 as a probable target. tandfonline.com The lipophilic tert-butyl and ethyl groups at the 5 and 4 positions of the thiazole ring in this compound may enhance its interaction with the hydrophobic active site of CYP51, potentially leading to potent antifungal activity.

Fungal Species Proposed Target Effect Reference
Candida albicansCytochrome P450 lanosterol 14α-demethylase (CYP51)Inhibition of ergosterol biosynthesis, disruption of membrane integrity tandfonline.com
Various fungal strainsCytochrome P450 lanosterol 14α-demethylase (CYP51)Antifungal activity tandfonline.com

Mechanisms of Action Against Bacterial Strains

The antibacterial activity of 2-aminothiazole compounds is attributed to several mechanisms, with the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) being a prominent one. MurB is a key enzyme in the bacterial peptidoglycan biosynthesis pathway, which is essential for maintaining the structural integrity of the bacterial cell wall. Inhibition of MurB weakens the cell wall, leading to cell lysis and bacterial death. Molecular docking studies on various 2-aminothiazole derivatives have revealed potential binding interactions with the active site of MurB, suggesting this as a likely mechanism of their antibacterial action. tandfonline.com

Again, while specific data for this compound is limited, the general mechanism is expected to be relevant. The structural features of 2-aminothiazole derivatives, including the nature and position of substituents, play a crucial role in their affinity for the MurB enzyme. The 4,5-disubstituted pattern, as seen in this compound, has been noted in various biologically active 2-aminothiazole analogues.

Bacterial Species Proposed Target Effect Reference
Various bacterial strainsUDP-N-acetylenolpyruvylglucosamine reductase (MurB)Inhibition of peptidoglycan biosynthesis, cell wall disruption tandfonline.com

Advanced Mechanistic Studies

To further elucidate the biological activities of 2-aminothiazole compounds, a range of advanced mechanistic studies have been employed. These studies provide a more detailed understanding of the molecular interactions that govern their therapeutic effects.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their biological targets. For 2-aminothiazole derivatives, these studies have been instrumental in identifying potential protein targets and understanding the key interactions at the atomic level. As mentioned, docking studies have implicated CYP51 and MurB as likely targets for antifungal and antibacterial activities, respectively. tandfonline.com

Molecular dynamics simulations further refine these findings by providing insights into the stability of the ligand-target complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, as well as the role of solvent molecules in the interaction. For other 2-aminothiazole derivatives, molecular dynamics studies have been used to confirm the stability of their binding to various therapeutic targets, such as Aurora kinases in cancer research.

DNA Interaction Mechanisms (e.g., Groove Binding, Intercalation)

While the primary mechanisms of action for many 2-aminothiazole derivatives against fungi and bacteria involve enzyme inhibition, some studies on related heterocyclic compounds suggest the possibility of DNA interaction. Mechanisms such as groove binding or intercalation, where the molecule inserts itself between the base pairs of DNA, can lead to cytotoxic effects. However, there is currently a lack of specific research demonstrating significant DNA interaction for this compound or closely related 2-aminothiazole antifungals and antibacterials. The primary focus of mechanistic studies for these compounds has remained on protein targets.

Modulation of Protein Aggregation and Fibril Formation

The aggregation of proteins is a hallmark of several neurodegenerative diseases. Certain small molecules have been shown to modulate this process. While research in this area for 2-aminothiazole derivatives is not as extensive as for their antimicrobial properties, some studies on related benzothiazole (B30560) structures have shown potential in inhibiting the formation of protein fibrils. This suggests that the thiazole scaffold could be a starting point for designing inhibitors of protein aggregation. The specific impact of this compound on protein aggregation and fibril formation remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation and Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 2-aminothiazole derivatives, SAR studies have been crucial for optimizing their antimicrobial potency.

General SAR findings for 2-aminothiazole derivatives indicate that the nature and position of substituents on the thiazole ring are critical for activity. For antifungal activity targeting CYP51, a combination of lipophilic and hydrogen-bonding features is often beneficial for effective binding to the enzyme's active site. The bulky and lipophilic tert-butyl group at the 5-position and the ethyl group at the 4-position of this compound could contribute favorably to hydrophobic interactions within the target enzyme's binding pocket.

Non Clinical Applications and Emerging Research Directions for 2 Aminothiazole Derivatives

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

The 2-aminothiazole (B372263) scaffold, the core of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine, is a widely utilized building block in organic chemistry. chemicalbook.com Its utility stems from the multiple reactive sites on the heterocyclic ring, allowing for a variety of chemical modifications. The Hantzsch reaction, a classic condensation method between α-haloketones and thioamides or thiourea (B124793), remains a primary and efficient route for synthesizing substituted 2-aminothiazoles. This method's versatility allows for the introduction of diverse substituents, such as the tert-butyl and ethyl groups found in the target compound, enabling the creation of a vast library of derivatives.

As a synthetic intermediate, the 2-aminothiazole core is a precursor for a multitude of complex molecules. nih.govchemicalbook.com The exocyclic amino group can readily react with electrophiles, while the ring nitrogen can be alkylated to form thiazolium salts. chemicalbook.comwikipedia.org Furthermore, the carbon atoms of the thiazole (B1198619) ring can participate in various substitution reactions, making these compounds highly valuable for constructing larger, more complex molecular architectures. wikipedia.orgpharmaguideline.com The amino group serves as an active functional group that facilitates the connection of various active fragments, enabling the construction of diverse derivatives with tailored properties. researchgate.net

Catalytic Applications in Materials Science

The electronic properties of the thiazole ring, particularly when integrated with other molecular structures, have led to its investigation in catalytic applications. Thiazolium salts, derived from the alkylation of thiazoles, are known catalysts in organic reactions like the Stetter reaction and benzoin condensation. wikipedia.orgfabad.org.tr More recently, thiazole derivatives have become integral components in the design of advanced catalytic materials such as Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs) featuring thiazole linkages are emerging as promising materials for photocatalysis. nih.gov The incorporation of the electron-deficient thiazolo[5,4-d]thiazole (TzTz) unit as a building block in COFs creates a donor-acceptor (D-A) structure that promotes the separation and mobility of photo-generated charge carriers. mdpi.com This enhanced charge transfer is crucial for efficient photocatalytic processes.

Research has shown that thiazole-linked COFs exhibit superior stability and conjugation compared to those with simpler imine bonds, leading to better electronic conductivity. nih.gov These properties are highly beneficial for photocatalytic water splitting to produce hydrogen. nih.gov Studies on specific thiazole-based COFs demonstrate their effectiveness:

TBTZ-COF , a thiazolo[5,4-d]thiazole-based framework, showed highly efficient degradation of pollutants under visible light, degrading 99.76% of Rhodamine B in 60 minutes. mdpi.com This high activity is attributed to efficient electron-hole separation. mdpi.com

Functionalizing COFs with thiazole rings and varying numbers of hydroxyl groups has been shown to significantly enhance photocatalytic hydrogen evolution performance. nih.gov

The rigid structure of thiazole linkages in COFs can improve the robustness of the material and modulate the adsorption of reactants like oxygen, boosting the generation of reactive oxygen species for water purification. nih.gov

The data below illustrates the photocatalytic performance of a thiazole-based COF compared to a related framework.

COF MaterialTarget PollutantDegradation EfficiencyTime (min)Key Active Species
TBTZ-COFRhodamine B (10 mg/L)99.76%60O2-, 1O2
TPTZ-COFRhodamine B (10 mg/L)21.77%60-

This table shows a comparison of the photocatalytic degradation of Rhodamine B by two different thiazolo[5,4-d]thiazole-based Covalent Organic Frameworks (COFs), TBTZ-COF and TPTZ-COF, under visible light irradiation. Data sourced from mdpi.com.

Corrosion Inhibition in Material Science and Engineering

Thiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper, particularly in acidic environments. semanticscholar.orgscispace.comeurjchem.com Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur), π-electrons, and the aromatic ring structure. semanticscholar.orgscispace.com These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.govnih.gov

The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the thiazole ring, with the vacant d-orbitals of the metal. scispace.com This leads to the formation of a stable, adsorbed barrier film. Studies have shown that the adsorption process often follows the Langmuir adsorption isotherm, and these compounds typically act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions of the corrosion process. scispace.comnih.govbohrium.com The efficiency of inhibition generally increases with the concentration of the thiazole derivative. eurjchem.com

The table below presents data on the inhibition efficiency of various heterocyclic compounds, highlighting the effectiveness of thiazole and thiadiazole derivatives.

Inhibitor CompoundConcentrationInhibition Efficiency (%)Metal/Medium
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.005 M97.1Mild Steel / H2SO4
ETO (a thiadiazole derivative)500 ppm98.4-
ACAH (N-acryloylN0-cyanoacetohydrazide)500 ppm91.1-
PACAH (poly(N-acryloyl-N0-cyanoacetohydrazide))500 ppm96.57-
AMPPT (a triazole derivative)500 ppm91.4-

This table compares the inhibition efficiency of different organic compounds as corrosion inhibitors. Data sourced from nih.gov.

Advanced Materials for Photonic Applications

The conjugated π-system of the thiazole ring makes its derivatives promising candidates for applications in photonics and optoelectronics. rsc.org Thiazole-containing molecules have been investigated for their fluorescent properties and potential use in solid-state optical devices. researchgate.net The structure of these molecules can be tailored to tune their photophysical properties, such as absorption and emission wavelengths.

Research on thiazolo[5,4-d]thiazole (TTz) derivatives, for instance, has shown that modifying substituents can alter the crystal packing, which in turn significantly influences the fluorescence emission, spanning the entire visible spectrum from blue to orange-red. rsc.orgresearchgate.net This tunability is crucial for developing new fluorescent dyes for solid-state lighting and sensors. rsc.org Furthermore, the incorporation of thiazole rings into push-pull chromophores has been shown to enhance second-order nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical data processing. acs.org The combination of thiazole with other aromatic systems, like carbazole, can yield materials with high thermal stability and strong fluorescence, suitable for use as fluorescent probes or in other optical materials. mdpi.com

Application in Scaffold Hopping and Chemical Library Design for Fragment-Based Drug Discovery

In the realm of medicinal chemistry and drug discovery, the 2-aminothiazole scaffold is considered a "privileged structure." researchgate.netnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug design. nih.gov The 2-aminothiazole core is present in numerous compounds targeting a wide array of proteins. nih.gov

This scaffold is extensively used in the design of chemical libraries for high-throughput screening and fragment-based drug discovery. nih.gov Its relatively small size and synthetic tractability allow for the creation of large collections of diverse derivatives. By modifying the substituents at the 4- and 5-positions of the thiazole ring (occupied by ethyl and tert-butyl groups in the subject compound) and on the amino group, chemists can systematically explore the chemical space around the core scaffold. This approach, often involving techniques like scaffold hopping, aims to identify novel compounds with desired biological activities. researchgate.net The understanding of structure-activity relationships (SAR) derived from these libraries is essential for the rational design of new therapeutic agents. excli.de

Q & A

Q. What are the standard synthetic routes for 5-tert-butyl-4-ethyl-1,3-thiazol-2-amine?

The synthesis of substituted thiazol-2-amines typically involves cyclocondensation reactions. For example, similar compounds are synthesized by reacting α-haloketones with thioureas or thioamides under reflux conditions. A general protocol involves:

  • Step 1 : Preparation of a tert-butyl-ethyl substituted thiourea intermediate by reacting tert-butyl ethyl ketone with thiourea in ethanol.
  • Step 2 : Cyclization using iodine or HBr/acetic acid to form the thiazole ring .
  • Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
    Key challenges include optimizing substituent positioning and avoiding side reactions like over-alkylation.

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound is limited, analogous thiazoles require:

  • PPE : Gloves, lab coat, goggles, and N95 masks to prevent inhalation/contact .
  • Ventilation : Use fume hoods, especially during reactions releasing volatile byproducts (e.g., H₂S).
  • Waste disposal : Segregate halogenated or sulfur-containing waste for professional treatment .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before cleanup.

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm, thiazole C2-amine δ ~165 ppm in ¹³C).
  • Mass spectrometry : ESI-MS for molecular ion confirmation (expected m/z ~211 [M+H]⁺).
  • Elemental analysis : Validate C, H, N, S content (±0.4% tolerance).
  • X-ray crystallography (if crystalline): Resolve bond lengths/angles (e.g., C-S bond ~1.74 Å, C-N ~1.32 Å) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiazol-2-amine derivatives?

X-ray diffraction provides atomic-level insights:

  • Unit cell parameters : Compare experimental values (e.g., a = 19.2951 Å, β = 119.209° for a related compound ) with computational models (DFT).
  • Disorder analysis : Identify dynamic substituents (e.g., tert-butyl rotation) using anisotropic displacement parameters .
  • Validation : Cross-check with SHELX refinement metrics (R₁ < 0.05, wR₂ < 0.15) .
    For non-crystalline samples, consider SC-XRD or solid-state NMR.

Q. What methodologies assess the biological activity of this compound?

Antitumor or neurological activity can be evaluated via:

  • In vitro assays :
    • MTT assay : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values).
    • Receptor binding : Radioligand displacement for targets like mGluR5 (see structurally similar antagonists ).
  • In silico studies :
    • Docking simulations : Use AutoDock Vina to predict binding to proteins (e.g., tubulin for anticancer activity).
    • ADMET prediction : Compute bioavailability and blood-brain barrier penetration.

Q. How to address contradictions in spectroscopic data during structural elucidation?

Common discrepancies and solutions:

  • NMR shifts vs. predicted values : Check for solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
  • Mass fragments with unexpected m/z : Consider in-source fragmentation or adduct formation (e.g., Na⁺/K⁺).
  • XRD vs. computational geometry : Re-optimize DFT parameters (e.g., solvent model, basis set).
    Cross-validate with alternative techniques like IR (C=N stretch ~1600 cm⁻¹) or UV-Vis (π→π* transitions ~270 nm).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.